molecular formula C12H15NO2 B14009806 N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide CAS No. 5156-11-6

N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide

Cat. No.: B14009806
CAS No.: 5156-11-6
M. Wt: 205.25 g/mol
InChI Key: MVYSFTMDEDUZMU-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyethyl group, a methyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide typically involves the reaction of 3-phenylprop-2-enoyl chloride with N-methyl ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The phenylprop-2-enamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: The major product is N-(2-oxoethyl)-N-methyl-3-phenylprop-2-enamide.

    Reduction: The major product is N-(2-hydroxyethyl)-N-methyl-3-phenylpropylamine.

    Substitution: The major products depend on the substituent introduced, such as N-(2-chloroethyl)-N-methyl-3-phenylprop-2-enamide.

Scientific Research Applications

N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine (MDEA): Similar in structure but with different functional groups, used in gas treating and as a solvent.

    N-methylethanolamine (MEA): A primary amine with similar applications in gas treating and chemical synthesis.

    Diethanolamine (DEA): A secondary amine used in similar industrial applications.

Uniqueness

N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its phenylprop-2-enamide moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

CAS No.

5156-11-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C12H15NO2/c1-13(9-10-14)12(15)8-7-11-5-3-2-4-6-11/h2-8,14H,9-10H2,1H3

InChI Key

MVYSFTMDEDUZMU-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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